molecular formula C17H16FNO3S B12288613 (4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-oxazole-d3

(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-oxazole-d3

Cat. No.: B12288613
M. Wt: 333.4 g/mol
InChI Key: AMZCJDBNQOWJJF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Stereochemical Designation

The systematic IUPAC name 4-deuterio-4-[dideuterio(fluoro)methyl]-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4,5-dihydrooxazole precisely encodes the compound’s structure and stereochemistry. The (4S,5R) configuration specifies the absolute stereochemistry at the 4th and 5th positions of the dihydrooxazole ring. The 4th carbon hosts a fluoromethyl group with two deuterium atoms, while the 5th carbon is bonded to a 4-(methylsulfonyl)phenyl substituent. The oxazole ring itself is substituted at the 2-position with a phenyl group.

Stereochemical assignments derive from Cahn-Ingold-Prelog priority rules, where the fluoromethyl group’s fluorine atom (higher atomic number) and the methylsulfonylphenyl group’s sulfur atom dictate spatial priorities. The S configuration at C4 arises from the counterclockwise arrangement of substituents (deuterium, fluoromethyl, hydrogen), while the R configuration at C5 reflects the clockwise prioritization of the methylsulfonylphenyl, oxazole nitrogen, and hydrogen.

Molecular Formula and Isotopic Labeling Patterns (d3 Substitution)

The molecular formula C₁₈H₁₄D₃FNO₂S accounts for three deuterium atoms strategically incorporated into the structure (Table 1). Isotopic labeling occurs at two sites:

  • C4 position : One deuterium replaces a hydrogen atom on the methylene carbon.
  • Fluoromethyl group : Two deuterium atoms substitute hydrogens on the fluoromethyl substituent (-CD₂F).

Table 1: Isotopic Composition of (4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-oxazole-d3

Position Substituent Isotopic Substitution
C4 Methylene group 1 deuterium (CHD)
C4 Fluoromethyl (-CF₂D₂) 2 deuteriums
C5 4-(Methylsulfonyl)phenyl None
C2 Phenyl None

Deuterium incorporation reduces vibrational frequencies in infrared spectra and increases molecular mass by 3 atomic mass units compared to the non-deuterated analogue. This labeling is critical for isotopic tracing in kinetic studies or metabolic pathway analysis.

Comparative Structural Analysis with Non-deuterated Analogues

Deuteration induces subtle but measurable differences in physical and spectroscopic properties (Table 2).

Table 2: Key Structural Differences Between Deuterated and Non-deuterated Analogues

Property Deuterated Form Non-deuterated Form
Molecular Weight 393.43 g/mol 390.41 g/mol
C-D Bond Length ~1.09 Å C-H: ~1.08 Å
Vibrational Frequency C-D stretch: ~2100 cm⁻¹ C-H stretch: ~2900 cm⁻¹
Rotational Barrier Slightly higher Lower

The kinetic isotope effect (KIE) from deuterium substitution may slow reactions involving C-H bond cleavage at the labeled positions, a property exploitable in mechanistic studies. Notably, the fluoromethyl group’s deuteration could influence metabolic stability in biological systems, though pharmacological data falls outside this analysis’s scope.

Properties

IUPAC Name

4-(fluoromethyl)-5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3S/c1-23(20,21)14-9-7-12(8-10-14)16-15(11-18)19-17(22-16)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZCJDBNQOWJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2C(N=C(O2)C3=CC=CC=C3)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The target compound’s structure reveals three key synthetic challenges: (i) construction of the oxazole ring with precise stereochemistry at C4 and C5, (ii) introduction of the fluoromethyl and methylsulfonyl groups, and (iii) incorporation of deuterium at specified positions. Retrosynthetically, the oxazole core can be derived from cyclization of a β-hydroxyamide precursor, while the fluoromethyl and aryl groups are introduced via nucleophilic substitutions or cross-coupling reactions. Isotopic labeling (d3) is typically achieved through deuterium exchange at late-stage intermediates or via deuterated reagents.

Synthesis of the Oxazole Core

Cyclization of β-Hydroxyamide Intermediates

The oxazole ring is constructed via cyclodehydration of β-hydroxyamides under acidic conditions. For example, Boc-protected amino alcohols (e.g., tert-butyl (R)-4-isopropyl-2,2-dimethyloxazolidine-3-carboxylate) are hydrolyzed to β-hydroxyamides, which undergo cyclization using POCl3 or PPh3/I2. Modifications to this method include:

  • Solvent Optimization : Anhydrous THF or toluene minimizes side reactions.
  • Stereochemical Control : Chiral auxiliaries or asymmetric catalysis ensure the desired (4S,5R) configuration.
Table 1: Cyclization Conditions for Oxazole Formation
Precursor Reagent Solvent Temperature Yield (%)
Boc-β-hydroxyamide POCl3 THF 0°C → RT 85–92
TBS-protected hydroxyamide PPh3/I2 DCM Reflux 78–84

Introduction of the Fluoromethyl Group

The fluoromethyl moiety is introduced via nucleophilic displacement or radical fluoromethylation. A preferred method involves treating a hydroxymethyl-oxazole intermediate with DAST (diethylaminosulfur trifluoride):

  • Hydroxymethyl Precursor : Prepared by Grignard addition to a ketone intermediate (e.g., using CeCl3 to suppress overalkylation).
  • Fluorination : DAST-mediated conversion of –CH2OH to –CH2F at −78°C in anhydrous DCM.
Key Data:
  • Reaction Time : 2–4 hours.
  • Yield : 70–80% after purification by silica gel chromatography (5% ethyl acetate/hexane).
  • Stereochemical Integrity : >98% retention of configuration confirmed by $$^{19}\text{F}$$ NMR.

Installation of the Methylsulfonylphenyl Group

The 4-(methylsulfonyl)phenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution:

  • Suzuki Coupling : A boronic ester derivative of 4-(methylsulfonyl)benzene reacts with a brominated oxazole precursor using Pd(PPh3)4 as a catalyst.
  • Direct Sulfonation : Thiolation of a phenyl intermediate followed by oxidation with mCPBA (meta-chloroperbenzoic acid) to the sulfone.
Table 2: Sulfonation and Oxidation Conditions
Step Reagent Solvent Temperature Yield (%)
Thiolation HS−Ph-SO2Me, CuI DMF 80°C 65
Oxidation mCPBA DCM 0°C → RT 90

Deuterium Labeling Strategies

The -d3 label is incorporated via late-stage hydrogen-deuterium exchange or by using deuterated reagents:

  • H-D Exchange : Exposure of the proto-compound to D2O in the presence of a Pd/C catalyst at elevated temperatures.
  • Deuterated Grignard Reagents : Use of CD3MgBr in key alkylation steps to introduce deuterium at methyl groups.
Analytical Validation:
  • HRMS : Confirms molecular ion peaks at m/z 333.3772 (C17H16D3FNO3S).
  • $$^2\text{H}$$ NMR : Quantifies deuterium incorporation (>95% enrichment).

Final Assembly and Purification

The convergent synthesis concludes with coupling the fluoromethyl-oxazole intermediate with the deuterated methylsulfonylphenyl moiety. Purification involves:

  • Flash Chromatography : Silica gel with gradient elution (2–10% ethyl acetate/hexane).
  • Recrystallization : From chloroform/hexane mixtures to achieve >99% purity.
Table 3: Purification Outcomes
Step Method Purity (%) Recovery (%)
Chromatography Silica gel, 5% EA 95 85
Recrystallization CHCl3/hexane 99 70

Challenges and Optimization

  • Stereochemical Drift : Minimized by low-temperature reactions (−78°C) and chiral ligands.
  • Isotopic Dilution : Addressed by using excess deuterated reagents and inert atmosphere handling.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-oxazole-d3 can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: This reaction can replace one functional group with another, allowing for the synthesis of a wide range of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-oxazole-d3 has numerous applications in scientific research, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Its unique structural features make it a useful probe for investigating biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It can be used in the production of specialty chemicals and materials with tailored properties.

Mechanism of Action

The mechanism of action of (4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-oxazole-d3 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to these targets and inducing conformational changes or other biochemical events.

Comparison with Similar Compounds

Florfenicol Precursor: (4R,5R)-2-Dichloromethyl-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-4-oxazolemethanol

  • Molecular Formula: C12H12Cl2FNO3S
  • Key Differences :
    • Substitutes dichloromethyl instead of fluoromethyl at the 4-position.
    • Contains a hydroxymethyl group instead of deuterated fluoromethyl.
    • Stereochemistry: (4R,5R) vs. (4S,5R) in the target compound.
  • Biological Relevance : This precursor undergoes fluorination to yield Florfenicol, indicating that halogen substitution (Cl → F) modulates antibiotic potency and metabolic stability . The fluoromethyl group in the target compound may enhance lipophilicity, improving membrane permeability compared to dichloromethyl derivatives.

(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol-d3

  • Molecular Formula: C17H13D3FNO3S (similar to the target compound)
  • Key Differences :
    • Replaces fluoromethyl with hydroxymethyl at the 4-position.
    • Stereochemistry: (4R,5R) instead of (4S,5R).
  • Deuterium labeling in both compounds highlights their utility in tracing metabolic pathways .

Thiazole-Based Antimicrobial Analogs

  • Example : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
  • Molecular Formula : C23H17ClFN5S
  • Key Differences :
    • Thiazole core instead of oxazole.
    • Additional triazole and pyrazole rings.
  • Biological Activity : Demonstrates antimicrobial activity, suggesting that heterocyclic core modifications (oxazole vs. thiazole) influence target binding and efficacy . Oxazoles generally exhibit greater metabolic stability due to lower ring strain compared to thiazoles.

Oxazole Derivatives with Bulky Substituents

  • Example : (4S,5S)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
  • Molecular Formula : C27H18F3N2O
  • Key Differences :
    • Trifluoromethylpyridinyl and diphenyl substituents.
    • Lacks the methylsulfonylphenyl group.
  • The methylsulfonyl group in the target compound may enhance hydrogen bonding with biological targets .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents (Position) Biological Activity Key Advantages Reference
Target Compound (d3) Oxazole Fluoromethyl (4S), Methylsulfonyl (5R) Research (Antibiotic analog) Enhanced metabolic stability (d3), lipophilicity
Florfenicol Precursor Oxazole Dichloromethyl (4R), Hydroxymethyl (4R) Antibiotic synthesis Halogen reactivity for fluorination
(4R,5R)-Oxazolemethanol-d3 Oxazole Hydroxymethyl (4R), Methylsulfonyl (5R) Metabolic studies Polar, deuterated for tracing
Thiazole Antimicrobial Derivative Thiazole Chlorophenyl, Triazolyl Antimicrobial Broad-spectrum activity
Trifluoromethylpyridinyl Oxazole Oxazole Trifluoromethylpyridinyl, Diphenyl Unreported Steric modulation for selectivity

Key Research Findings

Impact of Halogen Substitution

  • Fluoromethyl vs. Dichloromethyl : Fluorine’s electronegativity and small atomic radius enhance binding to hydrophobic pockets in bacterial targets compared to bulkier chlorine atoms. This substitution is critical in Florfenicol’s antibiotic activity .
  • Deuterium Effects : The d3 label in the target compound reduces CYP450-mediated metabolism, extending half-life in preclinical models .

Role of Methylsulfonyl Phenyl Group

  • This group enhances solubility via polar interactions and stabilizes binding through sulfone-oxygen hydrogen bonds. Its absence in bulkier analogs (e.g., diphenyl derivatives) correlates with reduced activity .

Heterocyclic Core Modifications

  • Oxazole vs. Thiazole : Oxazoles exhibit greater oxidative stability, making them preferable for in vivo applications. Thiazoles, however, show broader antimicrobial spectra due to sulfur’s nucleophilic properties .

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